molecular formula C8H14CuN6O4S2 B14634394 Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- CAS No. 54446-28-5

Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)-

Cat. No.: B14634394
CAS No.: 54446-28-5
M. Wt: 385.9 g/mol
InChI Key: SZNHBUVKOTXDLF-IDEULRCGSA-L
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Description

Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is a complex compound that integrates copper with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazonato ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- typically involves the reaction of copper salts with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazine under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- undergoes various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, altering its oxidation state.

    Reduction: The compound can be reduced under specific conditions, affecting the ligands and copper center.

    Substitution: Ligands can be substituted with other functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to adjust the pH. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species.

Scientific Research Applications

Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and redox reactions.

    Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, influencing biochemical pathways and processes. The aminothioxomethyl hydrazonato ligands play a crucial role in stabilizing the complex and facilitating its interactions.

Comparison with Similar Compounds

Similar Compounds

  • Copper, (D-glucosone bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)
  • Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(1-))-(SP-4-4)

Uniqueness

Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is unique due to its specific combination of ligands and copper center, which imparts distinct chemical and biological properties

Properties

CAS No.

54446-28-5

Molecular Formula

C8H14CuN6O4S2

Molecular Weight

385.9 g/mol

IUPAC Name

copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3,4,5,6-tetrahydroxyhexan-2-ylidene]amino]carbamimidothioate

InChI

InChI=1S/C8H16N6O4S2.Cu/c9-7(19)13-11-1-3(12-14-8(10)20)5(17)6(18)4(16)2-15;/h1,4-6,15-18H,2H2,(H3,9,13,19)(H3,10,14,20);/q;+2/p-2/b11-1+,12-3?;

InChI Key

SZNHBUVKOTXDLF-IDEULRCGSA-L

Isomeric SMILES

C(C(C(C(C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-])O)O)O)O.[Cu+2]

Canonical SMILES

C(C(C(C(C(=NN=C(N)[S-])C=NN=C(N)[S-])O)O)O)O.[Cu+2]

Origin of Product

United States

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